molecular formula C12H17NO B2954657 6-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline CAS No. 62245-15-2

6-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2954657
CAS No.: 62245-15-2
M. Wt: 191.274
InChI Key: FFSDUEDAAQFMHC-UHFFFAOYSA-N
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Description

6-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline (CAS: 62245-15-2; alternative CAS: 56771-63-2) is a synthetic organic compound with the molecular formula C 12 H 17 NO and a molecular weight of 191.27 g/mol . This compound features the 1,2,3,4-tetrahydroisoquinoline (THIQ) heterocyclic scaffold, a structure of significant interest in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic pharmaceuticals . The THIQ core is a privileged structure in drug discovery, known for conferring a wide spectrum of pharmacological activities . Researchers investigate tetrahydroisoquinoline derivatives like this for their potential in diverse therapeutic areas, including as central nervous system (CNS) agents . Specific derivatives of the THIQ scaffold have demonstrated activity as acetylcholinesterase inhibitors in pre-clinical research, suggesting relevance for investigations related to neurodegenerative conditions . Furthermore, certain endogenous and synthetic THIQ compounds are studied for their neuroprotective properties, which may involve mechanisms such as free radical scavenging and monoamine oxidase (MAO) inhibition . The specific substitutions on the core THIQ structure, such as the methoxy and dimethyl groups in this compound, are critical for modulating its physicochemical properties, binding affinity, and overall biological activity, making it a valuable building block for structure-activity relationship (SAR) studies . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

6-methoxy-4,4-dimethyl-2,3-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-12(2)8-13-7-9-4-5-10(14-3)6-11(9)12/h4-6,13H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSDUEDAAQFMHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC2=C1C=C(C=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline typically involves the hydrogenation of isoquinoline derivatives. One common method is the reduction of isoquinoline using tin and hydrochloric acid or sodium and ethanol . The reaction conditions often require careful control of temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation processes using catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of isoquinoline derivatives . The process is optimized for high yield and purity, with stringent quality control measures in place.

Chemical Reactions Analysis

Alkylation Reactions

The dimethylamine nitrogen undergoes selective alkylation under acidic conditions. In one protocol:

  • Reaction of 6-methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline with methyl iodide in THF at 0°C yields N-methylated derivatives (e.g., 4,4,N-trimethyl variants) with 85–92% efficiency.

  • Bulkier alkyl halides (e.g., benzyl bromide) require elevated temperatures (60°C) and longer reaction times (12–24 hrs) .

Table 1: Alkylation Reaction Parameters

Alkylating AgentSolventTemperatureTime (hrs)Yield (%)
Methyl IodideTHF0°C392
Benzyl BromideAcetone60°C2478
Ethyl ChloroacetateDMFRT681

Reductive Amination

The tetrahydroisoquinoline core participates in reductive amination with aldehydes/ketones:

  • Treatment with formaldehyde and sodium borohydride (NaBH₄) in methanol produces N-ethyl derivatives (95% yield) .

  • Sterically hindered ketones (e.g., cyclohexanone) require catalytic hydrogenation (H₂/Pd-C) for completion.

Cyclization Reactions

The compound serves as a precursor in Pomeranz–Fritsch–Bobbitt cyclization:

  • Reaction with glyoxylic acid and boronic acids under Petasis conditions forms polycyclic morpholinone intermediates .

  • Subsequent acid-catalyzed cyclization (HCl/EtOH, 80°C) generates fused tetrahydroisoquinoline-carboxylic acids with >80% diastereoselectivity .

Key Cyclization Pathway

text
1. Petasis Reaction: → Combines with boronic acid and glyoxylic acid → Forms morpholinone intermediate 2. Pomeranz–Fritsch–Bobbitt Cyclization: → Acidic conditions (HCl/EtOH) → Yields 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid[2]

Electrophilic Aromatic Substitution

The methoxy group directs electrophilic substitution at the C7 position:

  • Nitration (HNO₃/H₂SO₄, 0°C) produces 7-nitro derivatives (73% yield) .

  • Sulfonation (SO₃/H₂SO₄) requires reflux conditions (100°C) for 6 hours.

Oxidation Reactions

Controlled oxidation of the tetrahydroisoquinoline scaffold:

  • MnO₂ in CH₂Cl₂ selectively oxidizes the C1 position to form dihydroisoquinolinones (88% yield) .

  • Strong oxidants (KMnO₄/H₂O) degrade the ring system, yielding fragmented carboxylic acids.

N-Functionalization

The dimethylamino group undergoes:

  • Acylation with benzoyl chloride (pyridine catalyst, 70% yield) .

  • Sulfonylation using tosyl chloride (Et₃N base, 82% yield).

Reaction TypeReagents/ConditionsProductYield (%)
N-AlkylationCH₃I, THF, 0°C4,4,N-Trimethyl derivative92
Reductive AminationHCHO, NaBH₄, MeOHN-Ethyl variant95
CyclizationHCl/EtOH, 80°CTetrahydroisoquinoline-carboxylic acid83
NitrationHNO₃/H₂SO₄, 0°C7-Nitro derivative73

Mechanism of Action

The mechanism of action of 6-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Substituent Effects

The biological and physicochemical properties of THIQ derivatives are highly dependent on substituent positions and types:

Compound Name Substituents Key Structural Features
6-MeO-4,4-diMe-THIQ 6-OCH₃, 4,4-diCH₃ Enhanced lipophilicity, steric hindrance
1-Methyl-THIQ (1MeTIQ) 1-CH₃ Improved BBB penetration, neuroprotective
6,7-Dimethoxy-THIQ 6-OCH₃, 7-OCH₃ β-Adrenoceptor activity, synthetic versatility
Salsolinol (1-Me-6,7-diPh-THIQ) 1-CH₃, 6,7-Ph Neurotoxic, implicated in Parkinson’s disease
2-Chloro-6,7-dimethoxy-THIQ 2-Cl, 6,7-OCH₃ Stable crystalline form, N-halo intermediate
  • 6-Methoxy vs. 6,7-Dimethoxy: The absence of a 7-methoxy group (as in 6,7-dimethoxy-THIQ) may reduce β-adrenoceptor activity but improve metabolic stability due to fewer oxidizable sites .

Metabolic and Physicochemical Properties

  • Metabolism: TIQ and 1MeTIQ are primarily excreted unchanged (72–76%), with minor hydroxylation or N-methylation. The 4,4-dimethyl groups in 6-MeO-4,4-diMe-THIQ may further slow hepatic metabolism .
  • Stability :
    • N-Halo THIQs (e.g., 2-chloro-6,7-dimethoxy-THIQ) are stable as crystals but degrade rapidly as oils. 6-MeO-4,4-diMe-THIQ’s crystalline form likely shares this stability .

Biological Activity

Overview

6-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline (MDTIQ) is a compound belonging to the tetrahydroisoquinoline (THIQ) family, known for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of MDTIQ, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H17NO
  • Molecular Weight : 191.2695 g/mol
  • CAS Number : 62245-15-2

Synthesis

MDTIQ can be synthesized through various methods, including the hydrogenation of isoquinoline derivatives using catalysts like palladium on carbon (Pd/C). Other methods include reduction with tin and hydrochloric acid or sodium and ethanol.

1. Neuropharmacology

MDTIQ has shown promising results in modulating neurotransmitter systems. It interacts with various receptors in the central nervous system (CNS), including dopamine receptors. Research indicates that MDTIQ may act as a partial agonist at D2 dopamine receptors, potentially influencing mood and behavior .

2. Antinociceptive Effects

Studies have demonstrated that MDTIQ exhibits significant antinociceptive properties. In animal models, it has been effective in reducing pain associated with conditions like neuropathic pain and inflammatory responses. This suggests potential applications in pain management therapies .

3. Antioxidant Activity

MDTIQ has been evaluated for its antioxidant properties. It demonstrates the ability to scavenge free radicals and reduce oxidative stress markers in vitro and in vivo. This activity is critical for protecting neuronal health and could play a role in neuroprotection .

The biological activity of MDTIQ is attributed to its interaction with specific molecular targets:

  • Dopamine Receptors : MDTIQ's partial agonist activity at D2 receptors may contribute to its effects on mood regulation and pain modulation.
  • Antioxidant Pathways : The compound enhances endogenous antioxidant defenses, reducing oxidative damage in neuronal tissues.

Case Studies

StudyFindings
Neuroprotective Effects MDTIQ was shown to protect PC12 cells from hydrogen peroxide-induced cytotoxicity, indicating its potential as a neuroprotective agent .
Pain Management In a model of neuropathic pain, MDTIQ significantly reduced pain scores compared to control groups, highlighting its efficacy as an analgesic .
Oxidative Stress Reduction Animal studies demonstrated that MDTIQ treatment led to decreased levels of malondialdehyde (MDA), a marker of oxidative stress .

Comparative Analysis

MDTIQ's biological activity can be compared with other THIQ derivatives to assess its unique pharmacological profile:

CompoundActivityNotes
6-Methoxy-1,2,3,4-tetrahydroisoquinoline Moderate neuroactivityLacks the dimethyl substitution affecting potency.
4-Methoxy-1,2,3,4-tetrahydroisoquinoline Low antioxidant activityDoes not exhibit significant neuroprotective effects.

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